

An In-depth Technical Guide to Phenylmercury 2-ethylhexanoate (C₁₄H₂₀HgO₂)

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Compound of Interest

Compound Name: Phenylmercury 2-ethylhexanoate

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Abstract

This technical guide provides a comprehensive overview of **Phenylmercury 2-ethylhexanoate**, a significant organomercury compound with the molecular formula C₁₄H₂₀HgO₂. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and characterization, and discusses its primary applications and associated toxicological profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the compound's toxicological mechanism are visualized using logical diagrams to facilitate a deeper understanding.

Introduction

Phenylmercury 2-ethylhexanoate is an organomercury compound belonging to the RHgX category, where 'R' is an organic group (phenyl) and 'X' is an organic anion (2-ethylhexanoate). [1] Historically, organomercury compounds have been utilized for their potent antimicrobial properties. **Phenylmercury 2-ethylhexanoate** has found applications as a bactericide and fungicide, particularly in paints, and as a catalyst in the synthesis of polyurethanes. However, due to the inherent toxicity of mercury and its environmental impact, the use of this compound is now highly regulated. This guide aims to provide researchers and professionals in drug development and material science with a detailed technical resource on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **Phenylmercury 2-ethylhexanoate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ HgO ₂	[2]
Molecular Weight	420.9 g/mol	[2]
Appearance	White to pale yellow solid	[3]
CAS Number	13302-00-6	[3]
Synonyms	(2-ethylhexanoato)phenylmercury , 2-Ethylhexanoic acid phenylmercury(II) salt, Phenylmercuric Octoate	[2]

Synthesis and Characterization

The primary route for the synthesis of **Phenylmercury 2-ethylhexanoate** involves the reaction of a phenylmercury salt, such as phenylmercury acetate or phenylmercury chloride, with 2-ethylhexanoic acid.[1]

Experimental Protocol: Synthesis from Phenylmercury Acetate

This protocol describes a typical laboratory-scale synthesis of **Phenylmercury 2-ethylhexanoate**.

Materials:

- Phenylmercury acetate (1.0 eq)
- 2-Ethylhexanoic acid (1.1 eq)

- Toluene (as solvent)
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add phenylmercury acetate.
- Add toluene to dissolve the phenylmercury acetate.
- Add a slight excess (1.1 equivalents) of 2-ethylhexanoic acid to the solution.
- Heat the reaction mixture to 50-70°C and maintain this temperature for 6-8 hours with continuous stirring.^[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the solution with water to remove any unreacted 2-ethylhexanoic acid and acetic acid byproduct.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **Phenylmercury 2-ethylhexanoate** can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Characterization Data

While specific spectroscopic data for **Phenylmercury 2-ethylhexanoate** is not readily available in the public domain, the following table outlines the expected analytical data based on the characterization of its precursors and related organomercury compounds.

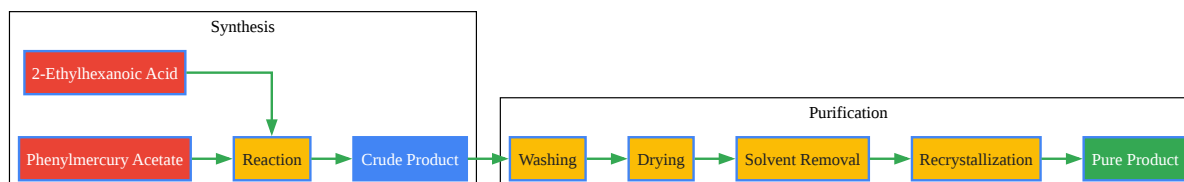
Technique	Expected Observations
^1H NMR	Signals corresponding to the protons of the phenyl group (aromatic region) and the aliphatic protons of the 2-ethylhexanoate moiety.
^{13}C NMR	Resonances for the carbon atoms of the phenyl ring and the 2-ethylhexanoate group, including the carbonyl carbon.
FT-IR (cm^{-1})	Characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching, and the strong carboxylate ($\text{C}=\text{O}$) stretching.
Mass Spectrometry	The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

For comparison, the known spectroscopic data for the starting material, 2-ethylhexanoic acid, is provided below.

2-Ethylhexanoic Acid	Data
^1H NMR (CDCl_3)	Spectral data available in the Human Metabolome Database. [4]
FT-IR (solution in CCl_4/CS_2)	Spectrum available in the NIST Chemistry WebBook. [5]
Mass Spectrum (EI)	Fragmentation pattern available in the NIST Chemistry WebBook. [6]

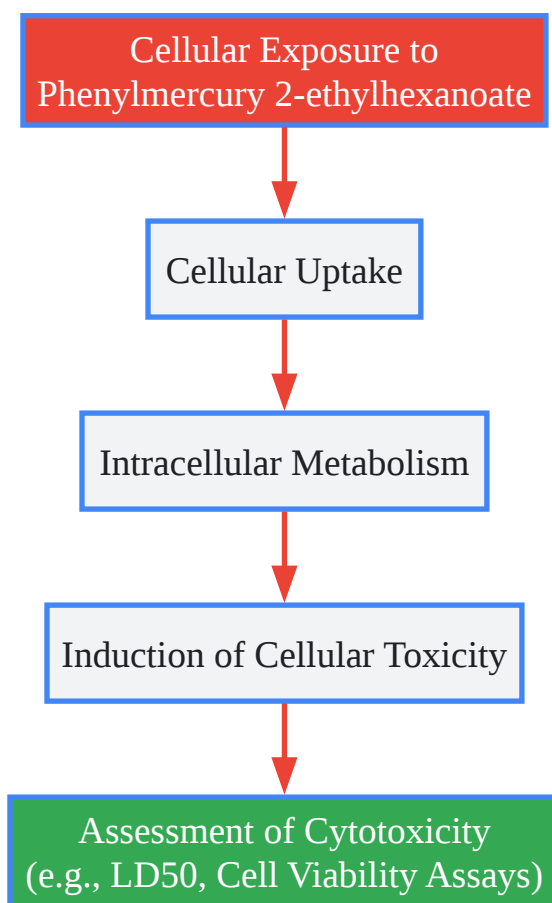
Experimental Workflows

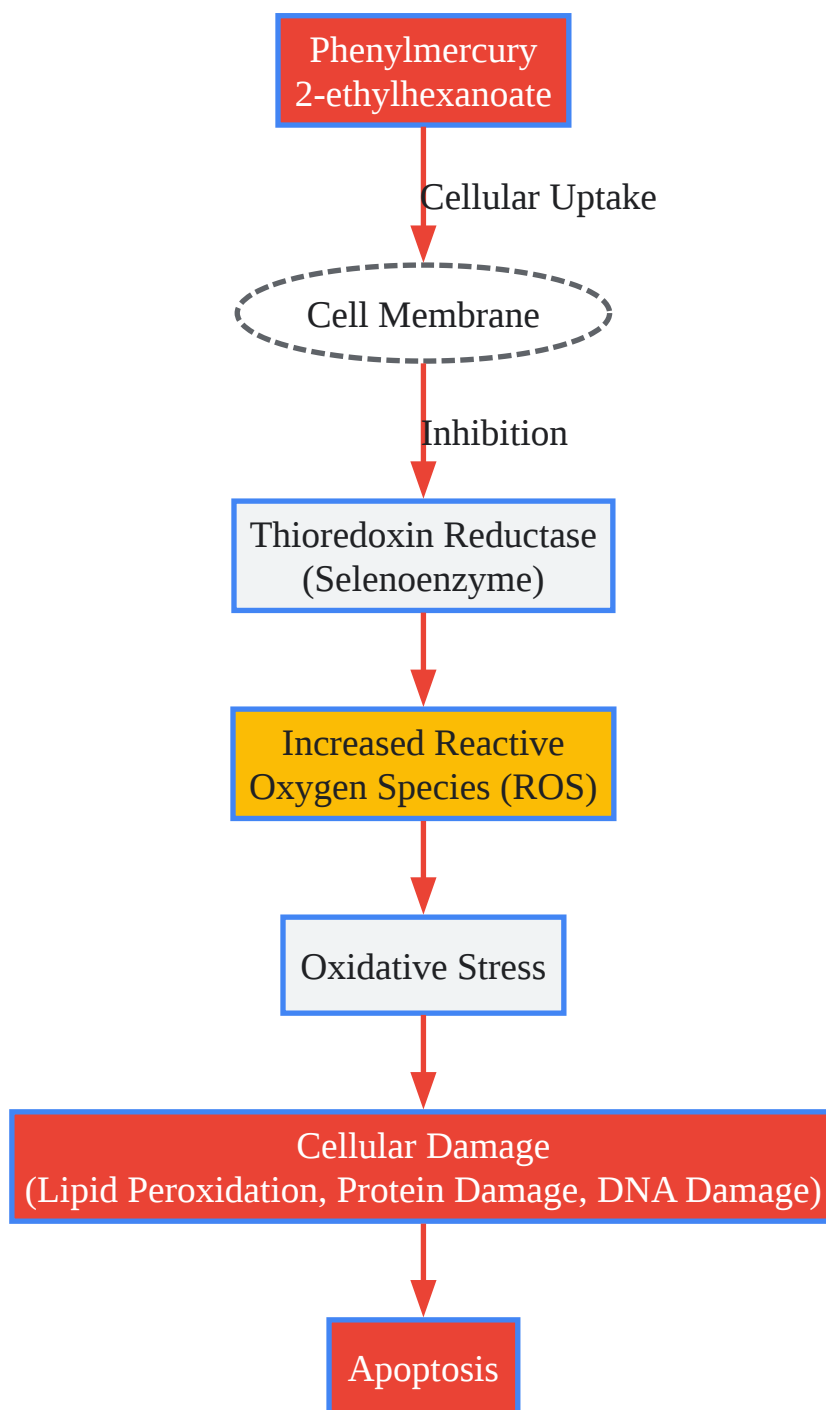
The following diagrams illustrate the general workflow for the synthesis and purification of **Phenylmercury 2-ethylhexanoate**, as well as a conceptual flow for its toxicological assessment.



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Caption: General workflow for the synthesis and purification of **Phenylmercury 2-ethylhexanoate**.





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